Cas no 946716-26-3 (2-(3-Methoxypropoxy)-4-methylaniline)

2-(3-Methoxypropoxy)-4-methylaniline is a substituted aniline derivative featuring a methoxypropoxy side chain at the 2-position and a methyl group at the 4-position of the aromatic ring. This structural configuration enhances its solubility in organic solvents while maintaining reactivity typical of aromatic amines. The compound is commonly utilized as an intermediate in organic synthesis, particularly in the production of dyes, pharmaceuticals, and agrochemicals. Its methoxypropoxy group offers improved stability and flexibility in further functionalization, making it a versatile building block for complex molecular architectures. The product is typically supplied in high purity to ensure consistent performance in synthetic applications.
2-(3-Methoxypropoxy)-4-methylaniline structure
946716-26-3 structure
Product Name:2-(3-Methoxypropoxy)-4-methylaniline
CAS No:946716-26-3
MF:C11H17NO2
MW:195.258183240891
CID:1077538
PubChem ID:26189547
Update Time:2025-11-01

2-(3-Methoxypropoxy)-4-methylaniline Chemical and Physical Properties

Names and Identifiers

    • 2-(3-Methoxypropoxy)-4-methylaniline
    • 946716-26-3
    • DTXSID601274452
    • BB 0253590
    • WMB71626
    • 2-(3-Methoxypropoxy)-4-methylbenzenamine
    • SCHEMBL16372537
    • AKOS005264484
    • MDL: MFCD08688107
    • Inchi: 1S/C11H17NO2/c1-9-4-5-10(12)11(8-9)14-7-3-6-13-2/h4-5,8H,3,6-7,12H2,1-2H3
    • InChI Key: LXLWBSKDDGKTII-UHFFFAOYSA-N
    • SMILES: O(C1C=C(C)C=CC=1N)CCCOC

Computed Properties

  • Exact Mass: 195.125928785g/mol
  • Monoisotopic Mass: 195.125928785g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 5
  • Complexity: 152
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.8
  • Topological Polar Surface Area: 44.5Ų

2-(3-Methoxypropoxy)-4-methylaniline Security Information

  • Hazardous Material Identification: Xi
  • HazardClass:IRRITANT

2-(3-Methoxypropoxy)-4-methylaniline Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
SHANG HAI XIAN DING Biotechnology Co., Ltd.
022201-1g
2-(3-Methoxypropoxy)-4-methylaniline
946716-26-3
1g
5119CNY 2021-05-07
SHANG HAI XIAN DING Biotechnology Co., Ltd.
022201-500mg
2-(3-Methoxypropoxy)-4-methylaniline
946716-26-3
500mg
3332CNY 2021-05-07
TRC
M342643-5mg
2-(3-Methoxypropoxy)-4-methylaniline
946716-26-3
5mg
$ 50.00 2022-06-03
TRC
M342643-10mg
2-(3-Methoxypropoxy)-4-methylaniline
946716-26-3
10mg
$ 65.00 2022-06-03
TRC
M342643-50mg
2-(3-Methoxypropoxy)-4-methylaniline
946716-26-3
50mg
$ 115.00 2022-06-03
SHANG HAI XIAN DING Biotechnology Co., Ltd.
022201-1g
2-(3-Methoxypropoxy)-4-methylaniline
946716-26-3
1g
5119.0CNY 2021-07-13
SHANG HAI XIAN DING Biotechnology Co., Ltd.
022201-500mg
2-(3-Methoxypropoxy)-4-methylaniline
946716-26-3
500mg
3332.0CNY 2021-07-13
A2B Chem LLC
AX17796-500mg
2-(3-Methoxypropoxy)-4-methylaniline
946716-26-3
500mg
$292.00 2024-07-18

Additional information on 2-(3-Methoxypropoxy)-4-methylaniline

Introduction to 2-(3-Methoxypropoxy)-4-methylaniline (CAS No. 946716-26-3)

2-(3-Methoxypropoxy)-4-methylaniline, identified by the Chemical Abstracts Service Number (CAS No.) 946716-26-3, is a significant compound in the realm of pharmaceutical chemistry and chemical biology. This aromatic amine derivative has garnered attention due to its unique structural features and potential applications in drug discovery and molecular research. The compound's structure consists of a benzene ring substituted with a methyl group at the 4-position and an aniline moiety linked to a 3-methoxypropyl ether side chain. Such a configuration makes it a versatile intermediate for synthesizing more complex molecules, particularly in the development of bioactive agents.

The 2-(3-Methoxypropoxy)-4-methylaniline molecule exhibits interesting physicochemical properties that contribute to its utility in medicinal chemistry. The presence of both electron-donating and electron-withdrawing groups on the aromatic ring influences its reactivity and interaction with biological targets. Specifically, the methoxy group at the 3-position and the aniline nitrogen enhance the compound's solubility in polar solvents, making it suitable for various biochemical assays. Additionally, the propyl ether side chain introduces flexibility, which can be exploited to fine-tune pharmacokinetic profiles in drug candidates.

In recent years, there has been growing interest in exploring novel aniline derivatives for their therapeutic potential. The 2-(3-Methoxypropoxy)-4-methylaniline structure serves as a valuable scaffold for designing molecules with enhanced efficacy and reduced toxicity. For instance, studies have demonstrated its utility in developing kinase inhibitors, which are crucial for treating cancers and inflammatory diseases. The compound's ability to modulate enzyme activity by binding to specific pockets within target proteins has been highlighted in several preclinical studies.

One of the most compelling aspects of 2-(3-Methoxypropoxy)-4-methylaniline is its role as a building block in combinatorial chemistry libraries. By varying substituents on different parts of the molecule, researchers can generate diverse analogs with tailored properties. This approach has led to the identification of several lead compounds that show promise in early-stage clinical trials. The ease with which this compound can be modified underscores its importance as a synthetic intermediate in modern drug discovery pipelines.

The synthesis of 2-(3-Methoxypropoxy)-4-methylaniline typically involves multi-step organic reactions, starting from commercially available precursors such as aniline derivatives and methoxymethyl halides. Advanced synthetic techniques, including palladium-catalyzed cross-coupling reactions, have been employed to achieve high yields and purity. These methodologies highlight the compound's significance in industrial-scale production, where efficiency and reproducibility are paramount.

From a computational chemistry perspective, 2-(3-Methoxypropoxy)-4-methylaniline has been extensively studied using molecular modeling tools. These simulations have provided insights into its binding interactions with biological targets, aiding in rational drug design. For example, docking studies have revealed that this compound can effectively compete with natural substrates at certain enzyme active sites, suggesting its potential as an inhibitor or modulator. Such findings are critical for optimizing lead compounds before they enter more rigorous testing phases.

The pharmacological profile of 2-(3-Methoxypropoxy)-4-methylaniline has been further investigated through in vitro assays. These experiments have shown that it exhibits moderate affinity for various receptors and enzymes, depending on the substitution pattern. Notably, derivatives of this compound have demonstrated anti-inflammatory properties by inhibiting key signaling pathways involved in immune responses. This aligns with current trends in therapeutic development, where targeting inflammation is a major focus for treating chronic diseases.

Environmental considerations also play a role in evaluating compounds like 2-(3-Methoxypropoxy)-4-methylaniline. Researchers are increasingly interested in developing molecules that are biodegradable or have low environmental impact during their synthesis and application phases. While this specific derivative has not yet been extensively studied from an ecological standpoint, ongoing research aims to incorporate green chemistry principles into its production process. Such efforts are essential for ensuring sustainable practices in pharmaceutical manufacturing.

The future prospects of 2-(3-Methoxypropoxy)-4-methylaniline remain promising as new methodologies emerge in chemical biology and drug discovery. Advances in automation and high-throughput screening technologies will likely accelerate the identification of novel derivatives with improved pharmacological properties. Additionally, collaborations between academic institutions and pharmaceutical companies will foster innovation by combining expertise across disciplines.

In conclusion,2-(3-Methoxypropoxy)-4-methylaniline (CAS No. 946716-26-3) is a versatile compound with significant potential in pharmaceutical research and development. Its unique structural features make it an excellent candidate for synthesizing bioactive molecules targeting various diseases. As scientific understanding progresses,this derivative will continue to play a pivotal role in advancing therapeutic strategies across multiple therapeutic areas.

Recommended suppliers
Xiamen PinR Bio-tech Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Xiamen PinR Bio-tech Co., Ltd.
Suzhou Senfeida Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Suzhou Senfeida Chemical Co., Ltd
Jinan Hanyu Chemical Co.,Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jinan Hanyu Chemical Co.,Ltd.
烟台朗裕新材料科技有限公司
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Shenzhen GeneSeqTools Bioscience & Technology Co. Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Shenzhen GeneSeqTools Bioscience & Technology Co. Ltd.